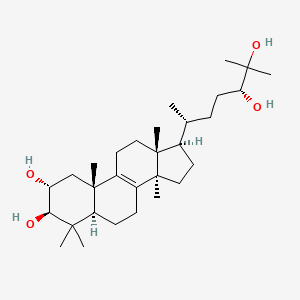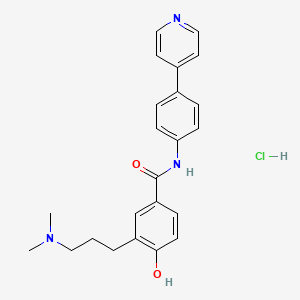
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amine group, a hydroxy group, a benzamide group, and a pyridine ring. These functional groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall structure of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration of the molecule and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The presence of the pyridine ring and the benzamide group suggest that it might have aromatic properties. The amine and hydroxy groups could potentially form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The amine group could potentially participate in acid-base reactions, while the benzamide group might undergo hydrolysis under certain conditions. The pyridine ring could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the arrangement of its functional groups. For example, its solubility would be affected by the presence of polar functional groups like the amine and hydroxy groups. Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research indicates that derivatives of this compound can serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial for pharmaceuticals, agrochemicals, and materials science. For instance, studies have demonstrated its utility in generating structurally diverse libraries through alkylation and ring closure reactions, highlighting its versatility in creating dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines derivatives (Roman, 2013). This synthesis pathway offers a method to explore novel compounds with potential biological activities.
Antimicrobial Evaluation
The antimicrobial properties of compounds derived from 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride have been evaluated, showing promise in this area. For example, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, synthesized from derivatives of the base compound, were tested and showed in vitro antibacterial activity, which suggests potential for developing new antimicrobial agents (Kumar et al., 2017).
Synthesis of Cytotoxic Compounds
Further research has focused on utilizing this compound for the synthesis of new cytotoxic heterocyclic compounds, which bear relevance in cancer research. For instance, new derivatives have been synthesized that exhibit promising growth inhibitory effects against certain cancer cell lines, suggesting a potential pathway for the development of novel anticancer drugs (Mansour et al., 2020).
Nonlinear Optical Properties
Additionally, derivatives of 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride have been explored for their nonlinear optical properties. Research demonstrates that certain chalcone derivative compounds exhibit significant nonlinear optical absorption, which could be leveraged in optical device applications such as optical limiters, showcasing the compound's potential in materials science (Rahulan et al., 2014).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential environmental impacts of its production and disposal.
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it’s being investigated for medicinal purposes, future research might focus on things like improving its efficacy, reducing side effects, or finding new therapeutic applications.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, more specific information would be needed.
Propiedades
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



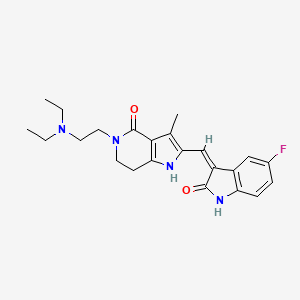




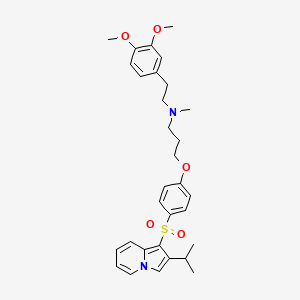
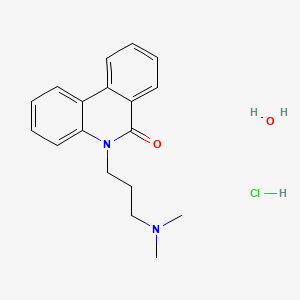
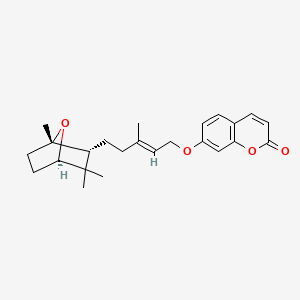
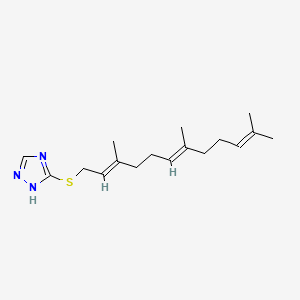
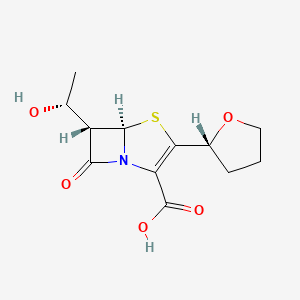
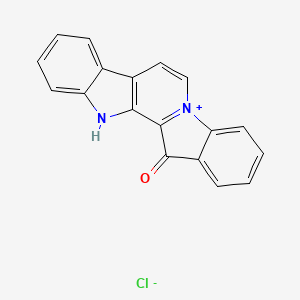
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
